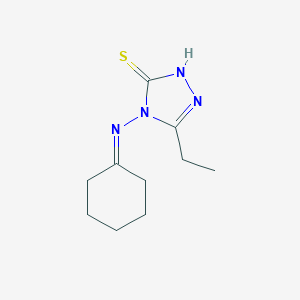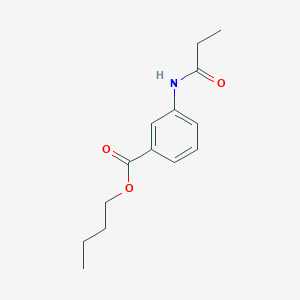
BUTYL 3-PROPANAMIDOBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BUTYL 3-PROPANAMIDOBENZOATE is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-PROPANAMIDOBENZOATE typically involves the esterification of 3-(propionylamino)benzoic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then neutralized and purified to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
BUTYL 3-PROPANAMIDOBENZOATE undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
BUTYL 3-PROPANAMIDOBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of BUTYL 3-PROPANAMIDOBENZOATE, particularly in its potential use as a local anesthetic, involves the inhibition of sodium ion channels on nerve membranes. By binding to these channels, the compound reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses and resulting in localized anesthesia .
Comparación Con Compuestos Similares
Similar Compounds
- Butyl benzoate
- Ethyl benzoate
- Methyl benzoate
- Isopropyl benzoate
Uniqueness
BUTYL 3-PROPANAMIDOBENZOATE is unique due to the presence of the propionylamino group, which imparts distinct chemical and biological properties. This functional group enhances its potential as a local anesthetic and differentiates it from other simple benzoate esters .
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
butyl 3-(propanoylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-3-5-9-18-14(17)11-7-6-8-12(10-11)15-13(16)4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,16) |
Clave InChI |
YIQWPOXOCDDDCO-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC |
SMILES canónico |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-hydroxy-3-phenylchromen-4-one](/img/structure/B255450.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)
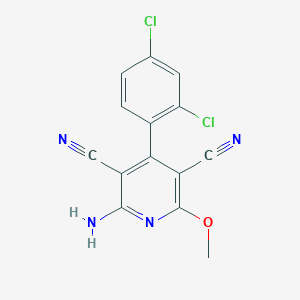
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)
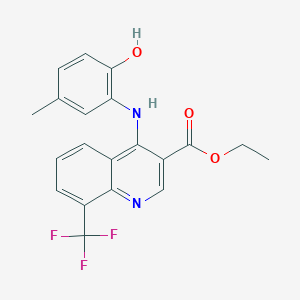
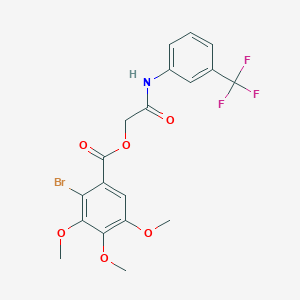
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
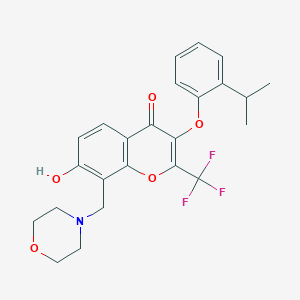
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)
